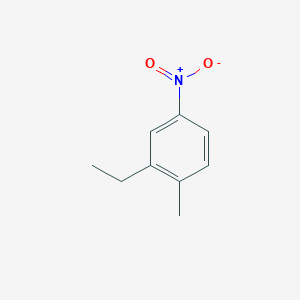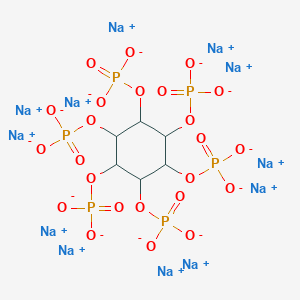![molecular formula C22H15N3 B034003 2,4-Diphenylpyrimido[1,2-a]benzimidazole CAS No. 107553-43-5](/img/structure/B34003.png)
2,4-Diphenylpyrimido[1,2-a]benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diphenylpyrimido[1,2-a]benzimidazole (DPB) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. DPB has been reported to exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory properties.
作用機序
The mechanism of action of 2,4-Diphenylpyrimido[1,2-a]benzimidazole is not fully understood. However, it has been suggested that 2,4-Diphenylpyrimido[1,2-a]benzimidazole may inhibit cancer cell growth by inducing cell cycle arrest and apoptosis. 2,4-Diphenylpyrimido[1,2-a]benzimidazole may also inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2,4-Diphenylpyrimido[1,2-a]benzimidazole has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. 2,4-Diphenylpyrimido[1,2-a]benzimidazole has also been found to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death.
実験室実験の利点と制限
One advantage of 2,4-Diphenylpyrimido[1,2-a]benzimidazole is its broad range of biological activities, which makes it a potentially useful compound for the development of new drugs. However, 2,4-Diphenylpyrimido[1,2-a]benzimidazole can be difficult to synthesize, which may limit its use in lab experiments.
将来の方向性
Future research on 2,4-Diphenylpyrimido[1,2-a]benzimidazole should focus on its potential use in cancer treatment, as well as its antimicrobial and antiviral properties. Additional studies are needed to determine the optimal dosage and administration of 2,4-Diphenylpyrimido[1,2-a]benzimidazole for these applications. Further research may also be needed to identify any potential side effects of 2,4-Diphenylpyrimido[1,2-a]benzimidazole and to develop methods for synthesizing it more efficiently.
合成法
2,4-Diphenylpyrimido[1,2-a]benzimidazole can be synthesized using a variety of methods, including the condensation of o-phenylenediamine with benzil in the presence of ammonium acetate, or the reaction of 2-aminobenzimidazole with benzil in the presence of acetic acid. Another method involves the reaction of 2-aminobenzimidazole with 1,2-dibromoethane in the presence of sodium hydroxide.
科学的研究の応用
2,4-Diphenylpyrimido[1,2-a]benzimidazole has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer. 2,4-Diphenylpyrimido[1,2-a]benzimidazole has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anticancer properties, 2,4-Diphenylpyrimido[1,2-a]benzimidazole has been shown to have antimicrobial activity against various bacteria and fungi. It has also been reported to have antiviral activity against herpes simplex virus type 1 and type 2.
特性
CAS番号 |
107553-43-5 |
|---|---|
製品名 |
2,4-Diphenylpyrimido[1,2-a]benzimidazole |
分子式 |
C22H15N3 |
分子量 |
321.4 g/mol |
IUPAC名 |
2,4-diphenylpyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C22H15N3/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)25-20-14-8-7-13-18(20)23-22(25)24-19/h1-15H |
InChIキー |
QUKDYXLWFSYCRD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=NC4=CC=CC=C4N23)C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=NC4=CC=CC=C4N23)C5=CC=CC=C5 |
同義語 |
Pyrimido[1,2-a]benzimidazole, 2,4-diphenyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















